molecular formula C15H18FN3OS B2548880 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide CAS No. 2034363-03-4

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide

Cat. No.: B2548880
CAS No.: 2034363-03-4
M. Wt: 307.39
InChI Key: NQIDXKXBGCSTHP-UHFFFAOYSA-N
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Description

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide is a synthetic organic compound that features a pyrazole ring, a fluorophenyl group, and a thioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Attachment of the Ethyl Chain: The pyrazole derivative is then alkylated using an appropriate alkyl halide, such as 2-bromoethylamine, in the presence of a base like potassium carbonate.

    Thioacetamide Formation: The resulting intermediate is reacted with 4-fluorothiophenol in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the thioacetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring and fluorophenyl group can enhance binding affinity and specificity to these targets, while the thioacetamide moiety may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-pyrazol-3-yl)ethyl)-2-((4-chlorophenyl)thio)acetamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-((4-methylphenyl)thio)acetamide: Similar structure but with a methylphenyl group instead of a fluorophenyl group.

Uniqueness

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and development.

Biological Activity

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 1,5-dimethyl-1H-pyrazole with appropriate acylating agents. The general synthetic route includes:

  • Formation of the Pyrazole Ring : Utilizing hydrazine with a 1,3-diketone.
  • Thioether Formation : Reaction with 4-fluorobenzenethiol to introduce the thio group.
  • Acetamide Formation : Coupling with acetic anhydride or acetic acid under basic conditions.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. It may inhibit enzyme activity by binding to active sites or modulating receptor functions, leading to alterations in cellular signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant activity against pathogens such as Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL)Pathogen
7b0.22S. aureus
100.25E. coli

This data indicates that derivatives exhibit minimum inhibitory concentrations (MICs) in the low microgram range, suggesting potent antimicrobial properties .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory effects. Research indicates that compounds similar to this class can inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Compound A7686
Compound B6175

These findings suggest that modifications in the pyrazole structure can enhance anti-inflammatory activity .

Anticancer Activity

Several studies have explored the anticancer properties of pyrazole derivatives. For example, certain compounds have demonstrated significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)
Compound CA549 (Lung Cancer)49.85
Compound DHeLa (Cervical Cancer)35.50

These results indicate that specific structural features contribute to enhanced anticancer activity .

Case Studies

  • Antimicrobial Evaluation : A study evaluated a series of pyrazole derivatives for their antimicrobial efficacy against multiple bacterial strains. The results showed that modifications in the side chains significantly impacted their effectiveness against resistant strains .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory potential of pyrazole derivatives, revealing that specific substitutions led to a marked decrease in inflammatory markers in vitro .
  • Anticancer Screening : In a comprehensive study on various pyrazole derivatives, significant cytotoxicity was observed in several cancer cell lines, supporting the hypothesis that these compounds can serve as potential chemotherapeutics .

Properties

IUPAC Name

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3OS/c1-11-9-13(18-19(11)2)7-8-17-15(20)10-21-14-5-3-12(16)4-6-14/h3-6,9H,7-8,10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIDXKXBGCSTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)CSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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